molecular formula C19H15NO4 B1147053 Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate CAS No. 132465-11-3

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate

Número de catálogo B1147053
Número CAS: 132465-11-3
Peso molecular: 321.33
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a compound with the molecular formula C19H15NO4 . It is a potent and direct inhibitor of 5-Lipoxygenase (5-LO), and also inhibits 12-LO and 15-LO . The compound is light yellow to yellow in color and comes in powder form .


Molecular Structure Analysis

The molecular weight of CDC is 321.3 g/mol . The IUPAC name is (E)-3-phenylprop-2-enyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate . The InChI string and the SMILES string provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

CDC has been proposed as a potent and selective inhibitor of platelet-type 12-LO (p12-LO). It has been shown to be a potent and direct inhibitor of 5-LO .


Physical And Chemical Properties Analysis

CDC is a light yellow to yellow powder . It is soluble in DMSO at a concentration of at least 15 mg/mL . The compound has a molecular weight of 321.3 g/mol .

Aplicaciones Científicas De Investigación

Inhibitor of 5-Lipoxygenase

CDC is a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes . It has an IC50 value of 15 nM, indicating its strong inhibitory effect .

Selectivity over 12-LO and 15-LO

CDC shows selectivity for 5-LO over 12-LO and 15-LO, with IC50 values of 500 and 300 nM, respectively . This suggests that CDC could be used in research focusing on the specific inhibition of 5-LO.

Inhibition of 5-LO Product Formation

CDC inhibits 5-LO product formation induced by the calcium ionophore A23187 in isolated human polymorphonuclear leukocytes (PMNs), monocytes, and whole blood . This indicates its potential use in research related to inflammatory responses and immune function.

Potential Use in Shock Research

In vivo, CDC increases survival in a mouse model of lethal shock induced by platelet-activating factor (PAF) . This suggests that CDC could be used in research related to shock and other severe inflammatory conditions.

Reduction of Leukotriene Levels

CDC reduces pleural levels of leukotriene B4 (LTB4) in a rat model of carrageenan-induced pleurisy . This indicates its potential use in research related to respiratory inflammation and other conditions associated with elevated leukotriene levels.

Potential Use in Type 1 Diabetes Mellitus Research

CDC has been identified as having potential in the research of type 1 diabetes mellitus . This suggests that CDC could be used in research related to metabolic disorders and autoimmune diseases.

Mecanismo De Acción

Target of Action

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a potent inhibitor of 12/15-Lipoxygenases (LO) and also inhibits 5-LO . Lipoxygenases are iron-containing enzymes that catalyze the conversion of arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs) and other bioactive lipid mediators .

Mode of Action

CDC directly inhibits the activity of 12/15-LO and 5-LO, reducing their ability to convert arachidonic acid into HPETEs . This inhibition results in a decrease in the production of these bioactive lipid mediators.

Biochemical Pathways

The primary biochemical pathway affected by CDC is the lipoxygenase pathway of arachidonic acid metabolism . By inhibiting 12/15-LO and 5-LO, CDC reduces the production of HPETEs, which are involved in various physiological and pathological processes, including inflammation and allergic responses.

Pharmacokinetics

It is known that cdc is soluble in dmso at a concentration of 50 mg/ml , suggesting that it could be administered in a suitable vehicle for in vivo studies

Result of Action

The inhibition of 12/15-LO and 5-LO by CDC leads to a decrease in the production of HPETEs . This can result in a reduction of inflammation and allergic responses, as these lipid mediators are involved in these processes. For example, CDC has been shown to mitigate the destruction of the endothelial cell barrier in a mouse diabetes mellitus model .

Action Environment

The action of CDC can be influenced by various environmental factors. For instance, the presence of high glucose levels can increase the transport of dextran, an effect that is partially suppressed by CDC This suggests that the efficacy of CDC can be influenced by the metabolic state of the organism

Direcciones Futuras

CDC has been proposed as a potent and selective inhibitor of platelet-type 12-LO (p12-LO), and it has been shown to be a potent and direct inhibitor of 5-LO . This suggests that CDC could have potential applications in the treatment of conditions related to these enzymes. Further development of CDC as a lead compound is encouraged .

Propiedades

IUPAC Name

[(E)-3-phenylprop-2-enyl] (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2/b7-4+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHYFEJMJXGPGN-UYHGDYIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate

CAS RN

132465-11-3
Record name 132465-11-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.